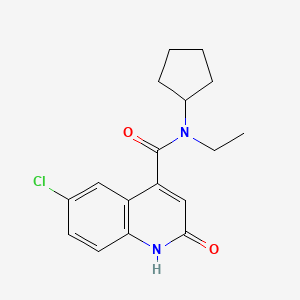![molecular formula C17H21ClN2O2 B7574146 5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7574146.png)
5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of fungal and bacterial cells.
Biochemical and Physiological Effects:
5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, fungal cells, and bacterial cells. It has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole in lab experiments is its potential use in the treatment of various diseases. It has also been found to have low toxicity, making it a safer option for research purposes. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole. One direction is to further study its potential use in the treatment of Alzheimer's disease. Another direction is to study its potential use in combination with other compounds for the treatment of cancer and other diseases. Additionally, further research can be done to improve its solubility in water for easier use in lab experiments.
In conclusion, 5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole is a chemical compound that has shown promising results in its potential use in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
Méthodes De Synthèse
5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole can be synthesized using different methods. One of the methods involves the reaction of 4-chlorobenzaldehyde, 2-methylpropanal, and hydrazine hydrate in the presence of acetic acid and sodium acetate. The resulting product is then reacted with 4-chlorophenylacetic acid in the presence of phosphorus oxychloride and pyridine to obtain 5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole.
Applications De Recherche Scientifique
5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole has been studied for its potential use in various scientific research applications. It has been found to have potential anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
5-[4-(4-chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-12(2)11-15-19-16(22-20-15)17(7-9-21-10-8-17)13-3-5-14(18)6-4-13/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTQRHGODJDYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C2(CCOCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-dimethyl-2-[(1-methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-1,3-oxazole](/img/structure/B7574071.png)
![N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B7574072.png)


![2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol](/img/structure/B7574091.png)
![[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7574097.png)
![2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7574102.png)
![3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7574103.png)
![N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl-(1-pyridazin-3-ylpiperidin-3-yl)amino]propanamide](/img/structure/B7574110.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-7-methoxy-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7574115.png)

![[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B7574136.png)
![N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B7574149.png)
![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7574152.png)